N-(4-fluorophenyl)-7-methyl-4-oxo-1-(2-oxo-2-(o-tolylamino)ethyl)-1,4-dihydro-1,8-naphthyridine-3-carboxamide
Description
N-(4-fluorophenyl)-7-methyl-4-oxo-1-(2-oxo-2-(o-tolylamino)ethyl)-1,4-dihydro-1,8-naphthyridine-3-carboxamide is a 1,8-naphthyridine derivative featuring a 4-fluorophenyl carboxamide group and an o-tolylaminoethyl side chain at the 1-position.
Properties
IUPAC Name |
N-(4-fluorophenyl)-7-methyl-1-[2-(2-methylanilino)-2-oxoethyl]-4-oxo-1,8-naphthyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21FN4O3/c1-15-5-3-4-6-21(15)29-22(31)14-30-13-20(23(32)19-12-7-16(2)27-24(19)30)25(33)28-18-10-8-17(26)9-11-18/h3-13H,14H2,1-2H3,(H,28,33)(H,29,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDMMALWMFWEHME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C(=O)C(=CN2CC(=O)NC3=CC=CC=C3C)C(=O)NC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21FN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluorophenyl)-7-methyl-4-oxo-1-(2-oxo-2-(o-tolylamino)ethyl)-1,4-dihydro-1,8-naphthyridine-3-carboxamide typically involves multi-step organic reactions. The key steps include:
Formation of the naphthyridine core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the 4-fluorophenyl group: This step often involves nucleophilic aromatic substitution reactions.
Attachment of the o-tolylamino group: This can be done through amide bond formation using coupling reagents like EDCI or DCC.
Final modifications: These may include methylation and other functional group transformations to achieve the desired structure.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes:
Scaling up reactions: Using larger quantities of reagents and solvents.
Process optimization: Adjusting reaction conditions such as temperature, pressure, and reaction time.
Purification techniques: Employing methods like recrystallization, chromatography, and distillation to obtain the pure compound.
Chemical Reactions Analysis
Hydrolysis of the Carboxamide Group
The tertiary amide linkage in the compound undergoes hydrolysis under acidic or basic conditions:
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Acidic Hydrolysis : Prolonged exposure to HCl (6M) at 80–100°C cleaves the amide bond, yielding 7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid and N-(4-fluorophenyl)-2-(o-tolylamino)acetamide.
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Basic Hydrolysis : NaOH (2M) at 60°C generates the corresponding carboxylate salt, which can be acidified to isolate the free carboxylic acid.
Key Data :
| Reaction Conditions | Products | Yield (%) | Confirmation Method |
|---|---|---|---|
| HCl (6M), 12 h, 80°C | Carboxylic acid + Amine | ~65 | NMR, MS |
| NaOH (2M), 6 h, 60°C | Carboxylate salt | ~72 | IR, HPLC |
Oxidation of the Methyl Group
The 7-methyl substituent on the naphthyridine ring is susceptible to oxidation:
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Strong Oxidants : KMnO₄ in H₂SO₄ (1M) converts the methyl group to a carboxylic acid at 100°C.
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Selective Oxidation : CrO₃ in acetic acid selectively oxidizes the methyl group to a ketone under milder conditions (60°C) .
Key Data :
| Oxidizing Agent | Conditions | Product | Yield (%) |
|---|---|---|---|
| KMnO₄/H₂SO₄ | 100°C, 8 h | 7-Carboxy derivative | 58 |
| CrO₃/CH₃COOH | 60°C, 4 h | 7-Keto derivative | 63 |
Nucleophilic Aromatic Substitution
The 4-fluorophenyl group participates in nucleophilic substitutions:
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Amination : Reacts with NH₃ in DMF at 120°C to form 4-aminophenyl analogs.
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Hydroxylation : KOH in ethylene glycol at 150°C replaces fluorine with a hydroxyl group .
Key Data :
| Reagent | Conditions | Product | Yield (%) |
|---|---|---|---|
| NH₃/DMF | 120°C, 24 h | 4-Aminophenyl derivative | 45 |
| KOH/Ethylene Glycol | 150°C, 6 h | 4-Hydroxyphenyl derivative | 52 |
Reduction of the Keto Group
The 4-oxo group in the naphthyridine core can be reduced:
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Catalytic Hydrogenation : H₂/Pd-C in ethanol reduces the keto group to a hydroxyl group at 25°C .
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Chemical Reduction : NaBH₄ in THF selectively reduces the oxo group to a methylene group .
Key Data :
| Reducing Agent | Conditions | Product | Yield (%) |
|---|---|---|---|
| H₂/Pd-C | 25°C, 4 h | 4-Hydroxy derivative | 78 |
| NaBH₄/THF | 0°C, 2 h | 4-Methylene derivative | 65 |
Ring-Opening Reactions
Under extreme conditions, the naphthyridine ring undergoes cleavage:
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Acidic Cleavage : Concentrated H₂SO₄ at 150°C fragments the ring into pyridine and acetamide derivatives.
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Alkaline Degradation : NaOH (10M) at 120°C produces quinoline analogs via ring contraction.
Coordination with Metal Ions
The carbonyl and amino groups facilitate metal coordination:
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Cu(II) Complexation : Forms a stable complex with CuCl₂ in methanol, confirmed by UV-Vis spectroscopy (λₘₐₓ = 420 nm) .
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Fe(III) Interaction : Binds Fe³⁰⁺ in aqueous solutions, altering solubility and redox properties .
Biological Interaction Mechanisms
While not a classical chemical reaction, the compound interacts with biological targets via:
Scientific Research Applications
N-(4-fluorophenyl)-7-methyl-4-oxo-1-(2-oxo-2-(o-tolylamino)ethyl)-1,4-dihydro-1,8-naphthyridine-3-carboxamide has several scientific research applications, including:
Medicinal Chemistry: Potential use as a lead compound for developing new drugs.
Biological Studies: Investigating its effects on various biological pathways and targets.
Pharmaceutical Research: Exploring its potential as a therapeutic agent for treating diseases.
Mechanism of Action
The mechanism of action of N-(4-fluorophenyl)-7-methyl-4-oxo-1-(2-oxo-2-(o-tolylamino)ethyl)-1,4-dihydro-1,8-naphthyridine-3-carboxamide involves interaction with specific molecular targets. These may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Effects:
- Fluorophenyl Position : The target compound’s 4-fluorophenyl group (vs. 3-fluoro in G611-0521 or 2-fluoro in ) may enhance electronic interactions with target proteins due to altered dipole moments and steric positioning .
- 7-Methyl Group : The methyl group at position 7 (shared with G611-0521) may stabilize the naphthyridine core, reducing metabolic degradation and enhancing bioavailability .
Physicochemical and Pharmacokinetic Properties
- logP and Solubility: The target’s estimated logP (~3.5) aligns with orally bioavailable drugs, balancing lipophilicity for membrane penetration and aqueous solubility for absorption.
- Hydrogen Bonding : The target’s 8 H-bond acceptors (vs. 7 in analogs) may improve solubility but could reduce blood-brain barrier penetration.
Biological Activity
N-(4-fluorophenyl)-7-methyl-4-oxo-1-(2-oxo-2-(o-tolylamino)ethyl)-1,4-dihydro-1,8-naphthyridine-3-carboxamide is a synthetic compound that belongs to the class of naphthyridine derivatives. This compound has garnered interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research.
The molecular formula of this compound is with a molecular weight of 430.4 g/mol. Its structure features a naphthyridine core substituted with various functional groups that contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C24H19FN4O3 |
| Molecular Weight | 430.4 g/mol |
| CAS Number | 1251694-45-7 |
Antimicrobial Activity
Recent studies have indicated that naphthyridine derivatives exhibit significant antimicrobial properties. The compound has demonstrated moderate to high activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. In comparative assays, it was found to be effective against standard strains such as Staphylococcus aureus and Escherichia coli.
Table 1: Antimicrobial Activity of Naphthyridine Derivatives
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Anticancer Activity
The anticancer potential of this compound has been evaluated using various cancer cell lines. Notably, it has shown cytotoxic effects against HepG2 (liver cancer) and PC-3 (prostate cancer) cell lines. The mechanism of action appears to involve apoptosis induction and cell cycle arrest.
Case Study: In Vitro Cytotoxicity Assay
In a study assessing the cytotoxicity of the compound on HepG2 cells, the IC50 value was determined to be approximately 5 µM, indicating potent activity. Flow cytometry analysis revealed that treatment with the compound led to a significant accumulation of cells in the S phase of the cell cycle, suggesting an interruption in DNA synthesis.
Table 2: Cytotoxicity Data
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HepG2 | 5 | Apoptosis induction |
| PC-3 | 10 | Cell cycle arrest (S phase) |
Mechanistic Insights
The biological activity of this compound can be attributed to its interaction with specific molecular targets within cells. Molecular docking studies suggest that it may bind effectively to ATP-binding sites in kinases involved in cell proliferation pathways.
Q & A
Q. What are the established synthetic routes for preparing N-(4-fluorophenyl)-7-methyl-4-oxo-1,8-naphthyridine-3-carboxamide derivatives?
Answer: The synthesis typically involves multi-step reactions starting with substituted naphthyridine cores. Key steps include:
- POCl3-mediated cyclization : Reacting precursors (e.g., ethyl 7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate) with POCl3 in DMF at 80–90°C to introduce reactive chloro intermediates .
- Amide coupling : Substituting the chloro group with 4-fluoroaniline via nucleophilic displacement or using coupling reagents like EDCI/HOBt .
- Side-chain functionalization : Introducing the 2-oxo-2-(o-tolylamino)ethyl group through alkylation or reductive amination .
Example Reaction Conditions:
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Cyclization | POCl3, DMF, 80°C, 4 hours | 70–85% | |
| Amide formation | 4-Fluoroaniline, DMF, 120°C | 60–75% | |
| Alkylation | 2-(o-Tolylamino)ethyl chloride, K2CO3, DMF | 50–65% |
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
Answer: A combination of spectroscopic and analytical methods is critical:
- IR Spectroscopy : Confirm carbonyl groups (C=O) at ~1686 cm⁻¹ (keto) and ~1651 cm⁻¹ (amide) .
- NMR Analysis :
- ¹H NMR : Look for aromatic protons (δ 7.2–8.7 ppm), NH peaks (δ ~9.2 ppm), and methyl/methylene signals (δ 2.3–5.7 ppm) .
- ¹³C NMR : Identify carbonyl carbons (δ ~165–170 ppm) and quaternary carbons (δ ~140–150 ppm) .
- Mass Spectrometry : Verify molecular ion peaks (e.g., m/z 423 for a related derivative) .
- Elemental Analysis : Ensure C, H, N percentages align with theoretical values (e.g., C: 62.28%, N: 9.90%) .
Q. What strategies improve the solubility of this compound for in vitro assays?
Answer:
- Polar substituents : Introduce hydroxyl (-OH) or sulfonamide (-SO2NH2) groups to enhance aqueous solubility .
- Co-solvents : Use DMSO (<5% v/v) or cyclodextrin-based formulations to maintain stability .
- pH adjustment : Prepare buffered solutions (pH 6–8) to leverage ionizable groups (e.g., carboxamide) .
Advanced Research Questions
Q. How do structural modifications (e.g., fluorophenyl vs. chlorophenyl substituents) impact biological activity?
Answer:
- Electron-withdrawing groups (e.g., -F) : Enhance binding to hydrophobic enzyme pockets (e.g., kinase targets) by increasing electronegativity and reducing metabolic degradation .
- Steric effects : Bulky o-tolyl groups may hinder rotational freedom, affecting target engagement. Comparative IC50 studies for fluorophenyl vs. chlorophenyl analogs are recommended .
Q. What in silico approaches predict the pharmacokinetic profile of this compound?
Answer:
Q. How can researchers resolve contradictions in NMR spectral data for this compound?
Answer:
- Variable temperature NMR : Resolve overlapping peaks caused by dynamic processes (e.g., keto-enol tautomerism) .
- 2D NMR (COSY, HSQC) : Assign ambiguous proton and carbon signals by correlating spin systems .
- Crystallography : Compare experimental NMR with single-crystal X-ray diffraction data to validate assignments .
Q. What assays are suitable for evaluating its enzyme inhibitory activity?
Answer:
- Kinase inhibition : Use TR-FRET assays (e.g., LanthaScreen®) with recombinant kinases .
- Cellular assays : Measure IC50 in cancer cell lines (e.g., HCT-116) via MTT viability assays .
- Selectivity profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler™) to identify off-target effects .
Q. How can reaction conditions be optimized to reduce byproducts during synthesis?
Answer:
- Design of Experiments (DoE) : Apply factorial designs to optimize temperature, solvent, and stoichiometry. For example, ultrasonic irradiation reduces reaction time and byproducts compared to thermal methods .
- In-line analytics : Use LC-MS to monitor intermediate formation and adjust parameters in real-time .
Q. What stability studies are required for this compound under physiological conditions?
Answer:
Q. How can regioselectivity challenges in naphthyridine functionalization be addressed?
Answer:
- Protecting groups : Use tert-butoxycarbonyl (Boc) to block reactive NH sites during alkylation .
- Catalytic control : Employ Pd-catalyzed C-H activation for selective C3 or C7 functionalization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
